molecular formula C10H6BrNO2 B11865447 7-Bromo-6-hydroxyquinoline-5-carbaldehyde

7-Bromo-6-hydroxyquinoline-5-carbaldehyde

Cat. No.: B11865447
M. Wt: 252.06 g/mol
InChI Key: YSUAGAVHJIHZSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-6-hydroxyquinoline-5-carbaldehyde is a quinoline derivative with a bromine atom at the 7th position, a hydroxyl group at the 6th position, and an aldehyde group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-hydroxyquinoline-5-carbaldehyde can be achieved through several methods. One common approach involves the Reimer-Tiemann reaction, which introduces the formyl group at the 5th position of the quinoline ring. The Vilsmeier-Haack reaction and Duff reaction are also employed for formylation at specific positions on the quinoline scaffold .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-hydroxyquinoline-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can replace the bromine atom under appropriate conditions.

Major Products Formed

    Oxidation: 7-Bromo-6-hydroxyquinoline-5-carboxylic acid.

    Reduction: 7-Bromo-6-hydroxyquinoline-5-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-6-hydroxyquinoline-5-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-6-hydroxyquinoline-5-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The bromine atom can also participate in halogen bonding, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline-5-carbaldehyde: Lacks the bromine atom at the 7th position.

    6-Hydroxyquinoline-5-carbaldehyde: Lacks the bromine atom and has a hydroxyl group at the 6th position.

    7-Bromo-8-hydroxyquinoline-5-carbaldehyde: Has an additional hydroxyl group at the 8th position.

Uniqueness

7-Bromo-6-hydroxyquinoline-5-carbaldehyde is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its potential for halogen bonding, while the hydroxyl and aldehyde groups provide versatile sites for chemical modifications .

Properties

Molecular Formula

C10H6BrNO2

Molecular Weight

252.06 g/mol

IUPAC Name

7-bromo-6-hydroxyquinoline-5-carbaldehyde

InChI

InChI=1S/C10H6BrNO2/c11-8-4-9-6(2-1-3-12-9)7(5-13)10(8)14/h1-5,14H

InChI Key

YSUAGAVHJIHZSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2N=C1)Br)O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.